molecular formula C12H6FN5O B262242 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Katalognummer B262242
Molekulargewicht: 255.21 g/mol
InChI-Schlüssel: XAMLCIPQWRYVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, also known as FPTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood, but it is believed to interact with various cellular targets, such as DNA, RNA, and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit bacterial and fungal growth by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival rates in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, this compound also has some limitations, such as its potential toxicity and low aqueous solubility, which can limit its use in certain experiments.

Zukünftige Richtungen

Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacokinetic properties. This compound can also be used as a starting point for the synthesis of novel compounds with enhanced biological activities and selectivity. Additionally, this compound can be utilized as a tool for studying the structure-activity relationships of various compounds and their interactions with biological targets.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research applications. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. This compound has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its potential toxicity and low aqueous solubility. Several future directions for this compound research include the development of more efficient synthesis methods and the identification of new targets and mechanisms of action.

Synthesemethoden

The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to form 4-(4-fluorophenyl)-3-nitrobenzaldehyde. This intermediate is then reacted with 5-aminobenzoxadiazole in the presence of sodium hydride and DMF to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research applications.

Wissenschaftliche Forschungsanwendungen

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated for its antitumor, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In biochemistry, this compound has been utilized as a tool for studying protein-ligand interactions and enzyme kinetics.

Eigenschaften

Molekularformel

C12H6FN5O

Molekulargewicht

255.21 g/mol

IUPAC-Name

7-(4-fluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C12H6FN5O/c13-7-1-3-8(4-2-7)18-14-9-5-6-10-12(11(9)15-18)17-19-16-10/h1-6H

InChI-Schlüssel

XAMLCIPQWRYVRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F

Kanonische SMILES

C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.